tert-Butyl 3-((4-fluorophenyl)(methyl)amino)propanoate
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Overview
Description
tert-Butyl 3-((4-fluorophenyl)(methyl)amino)propanoate is a chemical compound with the molecular formula C14H20FNO2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and a methylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-fluorophenyl)(methyl)amino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-fluorobenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-fluorophenyl)(methyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
tert-Butyl 3-((4-fluorophenyl)(methyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-fluorophenyl)(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-chlorophenyl)(methyl)amino)propanoate
- tert-Butyl 3-((4-bromophenyl)(methyl)amino)propanoate
- tert-Butyl 3-((4-methylphenyl)(methyl)amino)propanoate
Uniqueness
tert-Butyl 3-((4-fluorophenyl)(methyl)amino)propanoate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C14H20FNO2 |
---|---|
Molecular Weight |
253.31 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluoro-N-methylanilino)propanoate |
InChI |
InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)9-10-16(4)12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3 |
InChI Key |
OHMSRDOODZIPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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